2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole 2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808628
InChI: InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-6-4(12)2-1-3-5(6)13-8/h1-3,7,12H
SMILES:
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol

2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole

CAS No.:

Cat. No.: VC15808628

Molecular Formula: C8H5F2NO3

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole -

Specification

Molecular Formula C8H5F2NO3
Molecular Weight 201.13 g/mol
IUPAC Name 2-(difluoromethoxy)-1,3-benzoxazol-4-ol
Standard InChI InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-6-4(12)2-1-3-5(6)13-8/h1-3,7,12H
Standard InChI Key ZDGYUXJUHVAYMI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)OC(=N2)OC(F)F)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(difluoromethoxy)-1,3-benzoxazol-4-ol, reflects its benzoxazole backbone fused with a benzene ring. Key features include:

  • Benzo[d]oxazole core: A bicyclic system combining benzene and oxazole rings.

  • Substituents:

    • A difluoromethoxy group (-OCF2_2H) at position 2, introducing electron-withdrawing fluorine atoms.

    • A hydroxyl group (-OH) at position 4, enabling hydrogen bonding and acidity.

The canonical SMILES representation, C1=CC(=C2C(=C1)OC(=N2)OC(F)F)O, codifies this structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H5F2NO3\text{C}_8\text{H}_5\text{F}_2\text{NO}_3
Molecular Weight201.13 g/mol
IUPAC Name2-(difluoromethoxy)-1,3-benzoxazol-4-ol
InChIKeyZDGYUXJUHVAYMI-UHFFFAOYSA-N

Synthetic Methodologies

Established Routes

While direct synthesis protocols for 2-(difluoromethoxy)-4-hydroxybenzo[d]oxazole remain sparsely documented, analogous benzoxazole syntheses provide foundational insights. A common strategy involves:

  • Cyclocondensation: Reacting o-aminophenols with carbonyl derivatives under acidic or thermal conditions .

  • Functionalization: Introducing substituents post-cyclization. For instance, nucleophilic aromatic substitution or palladium-catalyzed coupling may install the difluoromethoxy group .

Patents describe high-temperature reactions in dipolar aprotic solvents (e.g., DMF at >130°C) to assemble trisubstituted oxazoles . Applied to this compound, such conditions could facilitate cyclization while preserving the hydroxyl group’s integrity.

Challenges and Optimization

  • Hydroxyl Group Stability: The phenolic -OH may require protection (e.g., as a silyl ether) during harsh reactions to prevent oxidation .

  • Regioselectivity: Ensuring precise substitution at positions 2 and 4 demands careful control of reaction kinetics and catalysts .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Aromatic protons near 6.8–7.5 ppm; hydroxyl proton as a broad singlet ~10 ppm.

    • 19F^{19}\text{F} NMR: Distinct signals for -OCF2_2H near -80 to -90 ppm.

  • Mass Spectrometry: Molecular ion peak at m/z 201.13 with fragmentation patterns reflecting loss of -OCF2_2H (45 Da).

Biological Activities and Mechanisms

Antibacterial and Antifungal Activity

Benzoxazole derivatives are known for antimicrobial properties. The hydroxyl group’s acidity could disrupt microbial cell membranes, while the difluoromethoxy group may resist metabolic degradation.

Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The compound’s rigidity and hydrogen-bonding capacity make it a candidate for fragment-based drug design. Computational docking studies could map its interactions with kinase targets like EGFR or VEGFR .

Prodrug Development

The hydroxyl group offers a site for prodrug derivatization (e.g., esterification) to improve bioavailability.

Future Research Directions

Mechanistic Studies

  • Target Identification: Proteomic profiling to map kinase targets.

  • Metabolic Stability: Assessing cytochrome P450 interactions and half-life in preclinical models.

Structural Optimization

  • Fluorine Substitution: Exploring trifluoromethoxy or chloro-difluoromethoxy variants for enhanced potency .

  • Hybrid Molecules: Conjugating with known pharmacophores (e.g., quinazoline) to dual-target kinases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator